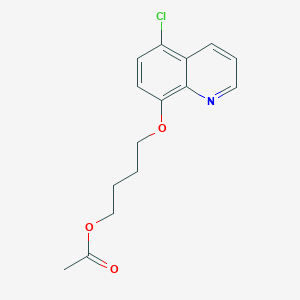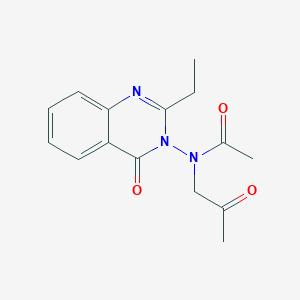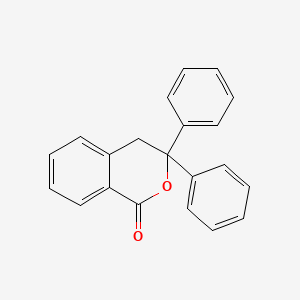
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, an amino group, and a difluorophenyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or inflammatory pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Tert-butyl-3-amino-4-(3,4-difluorphenyl)piperidin-1-carboxylat
- Tert-butyl-4-(2-aminoethyl)-3,3-difluorpiperidin-1-carboxylat
- Tert-butyl-3,3-difluor-4-hydroxypiperidin-1-carboxylat
Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist Tert-butyl-3-amino-4-(3,4-difluorphenyl)pyrrolidin-1-carboxylat aufgrund seines spezifischen Substitutionsschemas am Pyrrolidinring einzigartig. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, was sie für bestimmte Anwendungen wertvoll macht, bei denen andere Verbindungen möglicherweise nicht so effektiv sind. Beispielsweise kann das Vorhandensein der Difluorphenylgruppe die Bindungsaffinität der Verbindung zu bestimmten Zielstrukturen verbessern, während die tert-Butylgruppe ihre Stabilität und Löslichkeit verbessern kann.
Eigenschaften
Molekularformel |
C15H20F2N2O2 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3 |
InChI-Schlüssel |
WJARVGJYNJTWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)


![3-Methyl-4-[(naphthalen-2-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11836115.png)





![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)

![4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)


